N-{[1,1'-biphenyl]-2-yl}-2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propanamide
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Overview
Description
N-{[1,1’-biphenyl]-2-yl}-2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propanamide is a complex organic compound that features a biphenyl group, a pyridazinone moiety, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild conditions and high efficiency .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated high-throughput chemistry techniques and the selection of cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-biphenyl]-2-yl}-2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The biphenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while reduction could produce biphenyl amines .
Scientific Research Applications
N-{[1,1’-biphenyl]-2-yl}-2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[1,1’-biphenyl]-2-yl}-2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(pyridin-4-yl)methanamine: Shares the pyridine ring but differs in the overall structure and functional groups.
N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1’-biphenyl-2-sulfonamide: Contains a biphenyl core but has different substituents and functional groups.
Uniqueness
N-{[1,1’-biphenyl]-2-yl}-2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propanamide is unique due to its combination of biphenyl, pyridazinone, and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)-N-(2-phenylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-17(28-23(29)12-11-21(27-28)19-13-15-25-16-14-19)24(30)26-22-10-6-5-9-20(22)18-7-3-2-4-8-18/h2-17H,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLYLXAHZPDETA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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